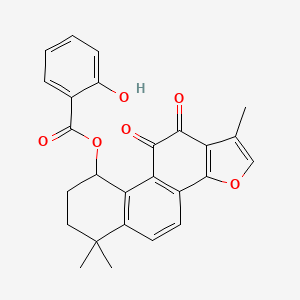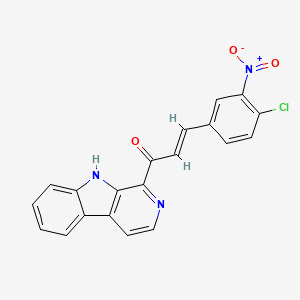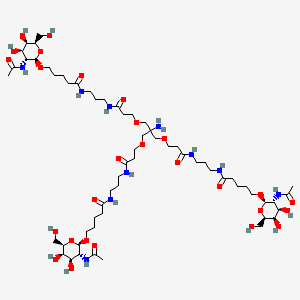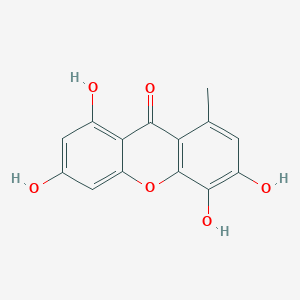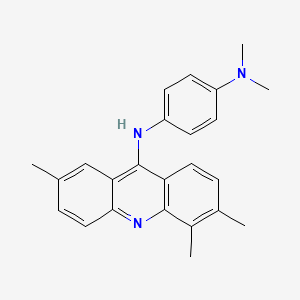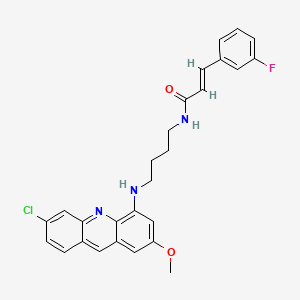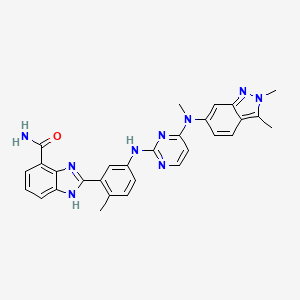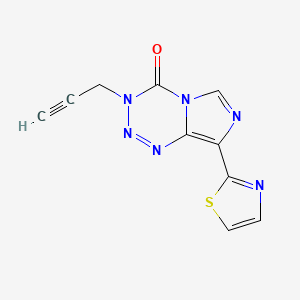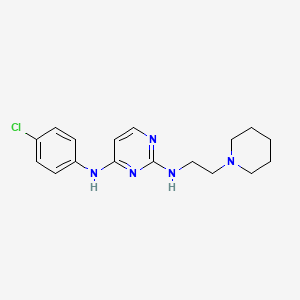
SARS-CoV-2-IN-68
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-68 is a chemical compound that has garnered significant attention due to its potential antiviral properties, particularly against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by inhibiting the virus’s ability to replicate and spread within the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-68 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and selectivity.
Scalability: The process is designed to be scalable, allowing for large-scale production without significant loss of efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its antiviral properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dimethyl sulfoxide and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Applications De Recherche Scientifique
SARS-CoV-2-IN-68 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its antiviral activity and understand its interaction with viral proteins.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound’s antiviral properties make it a candidate for inclusion in disinfectants and antiviral coatings.
Mécanisme D'action
SARS-CoV-2-IN-68 exerts its antiviral effects by targeting specific molecular pathways within the virus. The primary mechanism involves:
Inhibition of Viral Replication: The compound interferes with the viral replication machinery, preventing the virus from multiplying within the host cells.
Molecular Targets: this compound targets key viral proteins, such as the main protease and RNA-dependent RNA polymerase, which are essential for viral replication.
Pathways Involved: The compound disrupts the viral life cycle by inhibiting the processing of viral polyproteins and blocking the synthesis of viral RNA.
Comparaison Avec Des Composés Similaires
SARS-CoV-2-IN-68 is compared with other similar antiviral compounds to highlight its uniqueness:
Remdesivir: Both compounds inhibit viral replication, but this compound may have a different mechanism of action and potentially fewer side effects.
Favipiravir: While Favipiravir targets the viral RNA polymerase, this compound may offer broader antiviral activity by targeting multiple viral proteins.
Molnupiravir: Similar to Molnupiravir, this compound is designed to inhibit viral replication, but it may have different pharmacokinetic properties and efficacy profiles.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Hydroxychloroquine
- Lopinavir-Ritonavir
Propriétés
Formule moléculaire |
C14H12N2OSe |
|---|---|
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
2-(2-ethylphenyl)-[1,2]selenazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H12N2OSe/c1-2-10-5-3-4-6-12(10)16-14(17)11-7-8-15-9-13(11)18-16/h3-9H,2H2,1H3 |
Clé InChI |
NGSHQDALNNRPFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2C(=O)C3=C([Se]2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


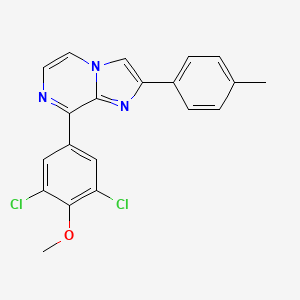
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
